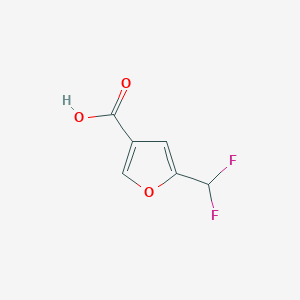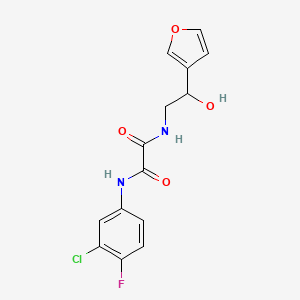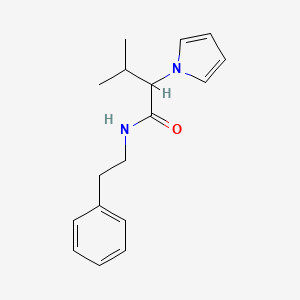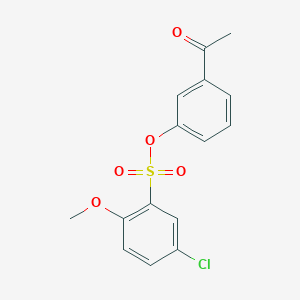
5-(Difluoromethyl)furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)furan-3-carboxylic acid is a chemical compound with a furan ring. It has a difluoromethyl group attached to the 5th position and a carboxylic acid group attached to the 3rd position of the furan ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring with a difluoromethyl group attached to the 5th position and a carboxylic acid group attached to the 3rd position . The molecular weight of this compound is 162.09 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well documented, similar compounds like 2,5-furandicarboxylic acid can undergo selective reduction to partially hydrogenated products . More research is needed to understand the specific chemical reactions of this compound .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 162.09 . More specific physical and chemical properties are not well documented in the available literature .Aplicaciones Científicas De Investigación
Synthesis of Biobased Chemicals
5-Hydroxymethylfurfural (HMF) and its derivatives, including 5-(Difluoromethyl)furan-3-carboxylic acid, are vital in the synthesis of bio-based chemicals. HMF, a product of hexose dehydration, and related furan compounds like 2,5-furandicarboxylic acid (FDCA), are recognized as promising platform molecules. They have significant potential as feedstocks for bulk chemicals and fuels due to their versatility and sustainability. Advances in the dehydration process of C6 carbohydrates to produce these derivatives have been substantial, though challenges in cost efficiency and industrial scalability remain (Teong, Yi, & Zhang, 2014).
Enzymatic Synthesis for Pharmaceutical and Polymer Industries
The controlled synthesis of furan carboxylic acids, including derivatives of this compound, has been achieved through dual-enzyme cascade systems. This method is significant in the pharmaceutical and polymer industries. The enzymatic approach offers a high yield of the desired products, highlighting the efficiency and potential of biocatalysts in producing these compounds (Jia, Zong, Zheng, & Li, 2019).
Bio-Based Platform Chemical for Polymer Production
Furan-2,5-dicarboxylic acid (FDCA), a closely related derivative, serves as a bio-based platform chemical crucial for producing polymers like polyethylene furandicarboxylate (PEF). This substitution for petroleum-derived polymers demonstrates the applicability of furan derivatives in sustainable material production. Research on efficient synthesis methods, such as carbonate-promoted C–H carboxylation, is ongoing to improve the yield and environmental impact of these processes (Dick, Frankhouser, Banerjee, & Kanan, 2017).
Novel Pharmaceutical Compounds from Endophytic Fungi
New furan derivatives, including 5-acetoxymethylfuran-3-carboxylic acid, have been isolated from endophytic fungi in plants. These compounds exhibit potent antibacterial and antioxidant activities, suggesting their potential application in developing new pharmaceuticals (Ma, Ma, Li, & Wang, 2016).
Environmental Assessment of Production Chains
The environmental impact of producing bio-based furan derivatives, like 2,5-furandicarboxylic acid (FDCA), a compound related to this compound, has been assessed. Studies on soil toxicity and biodegradability indicate that the production chain's environmental risk is relatively low, with concerns mainly around the release of intermediates like HMF (Chen, Straalen, & Roelofs, 2016).
Mecanismo De Acción
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effects. These properties are influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and patient-specific factors .
Environmental factors can also influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets .
Safety and Hazards
Propiedades
IUPAC Name |
5-(difluoromethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,5H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDSIKGWWJZILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2943274.png)



![2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2943279.png)
![3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B2943280.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide](/img/structure/B2943283.png)
![2-[(Thien-2-ylmethyl)amino]nicotinonitrile](/img/structure/B2943285.png)



![Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2943293.png)